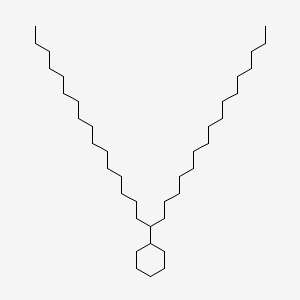
17-Cyclohexyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Cyclohexyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₉H₇₈ . It is also known by its IUPAC name, Cyclohexane, (1-hexadecylheptadecyl)- . This compound is characterized by its significant molecular weight of 547.0366 g/mol . It is a member of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms.
Preparation Methods
The synthesis of 17-Cyclohexyltritriacontane typically involves the coupling of smaller hydrocarbon chains. One common method is the Friedel-Crafts alkylation , where cyclohexane is alkylated with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and elevated temperatures to ensure complete reaction .
Industrial production methods may involve the hydrogenation of unsaturated precursors or the polymerization of smaller alkanes under high pressure and temperature conditions. These methods are optimized for large-scale production and often involve continuous flow reactors to maintain consistent product quality .
Chemical Reactions Analysis
17-Cyclohexyltritriacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Although already fully saturated, any impurities or unsaturated bonds can be reduced using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ typically yields carboxylic acids, while halogenation with chlorine gas produces alkyl chlorides .
Scientific Research Applications
17-Cyclohexyltritriacontane has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of long-chain hydrocarbons and their interactions with various catalysts and reagents.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and their behavior in different environments.
Medicine: Research into its potential as a drug delivery vehicle is ongoing, particularly in the encapsulation and controlled release of hydrophobic drugs.
Mechanism of Action
The mechanism by which 17-Cyclohexyltritriacontane exerts its effects is largely dependent on its hydrophobic and non-polar nature. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its interactions with molecular targets are primarily driven by van der Waals forces and hydrophobic interactions .
Comparison with Similar Compounds
17-Cyclohexyltritriacontane can be compared to other long-chain hydrocarbons such as:
17-Hexadecyltetratriacontane (C₅₀H₁₀₂): Similar in structure but with a longer carbon chain, leading to different physical properties and applications.
11-Phenyl-heneicosane (C₂₇H₄₈): Contains a phenyl group, which introduces aromatic characteristics and different reactivity.
1,1-Dicyclohexyltertradecane (C₂₆H₅₀): Features two cyclohexyl groups, affecting its steric properties and interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific chain length and cyclohexyl group, which influence its chemical behavior and applications.
Properties
CAS No. |
55517-75-4 |
|---|---|
Molecular Formula |
C39H78 |
Molecular Weight |
547.0 g/mol |
IUPAC Name |
tritriacontan-17-ylcyclohexane |
InChI |
InChI=1S/C39H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34-38(39-36-32-29-33-37-39)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37H2,1-2H3 |
InChI Key |
SUJPBAUMCPFUIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















